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Compound of Interest

Compound Name: Paxillin

Cat. No.: B1203293 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the expression and purification of recombinant

paxillin from Escherichia coli. Paxillin is a crucial scaffold protein involved in cell adhesion,

motility, and signaling, making it a key target in various research and drug development

endeavors. The following protocols outline methods for expressing paxillin with different affinity

tags (His-tag, GST-tag, and MBP-tag) and the subsequent purification steps.

Data Presentation: Quantitative Overview of Paxillin
Purification
The choice of fusion tag can significantly impact the yield and purity of recombinant paxillin.

Below is a summary of expected outcomes based on commercially available data and

published literature.
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Fusion Tag
System

Expression
Host

Purification
Resin

Purity
Typical
Yield

Reference

C-Myc/DDK
HEK293T

Cells

Anti-DDK

Affinity

Column

>80% >0.05 µg/µL [1]

N-terminal

6xHis
E. coli

Nickel-

Chelate

Agarose

>95% Not specified [2]

GST

(Glutathione

S-

Transferase)

E. coli
Glutathione-

Agarose
>90%

1-10 mg/L of

culture

6xHis-MBP

(Maltose-

Binding

Protein)

E. coli

BL21(DE3)

Ni-NTA

Affinity &

Size-

Exclusion

Chromatogra

phy

High Not specified [3]

Note: Protein yields are highly dependent on the specific paxillin construct, expression

conditions, and the efficiency of the purification process. The values presented should be

considered as a general guide.

Experimental Protocols
Here, we provide detailed methodologies for the expression and purification of paxillin using

three common fusion tag systems.

Protocol 1: Expression and Purification of 6xHis-Tagged
Paxillin
This protocol is adapted for the expression of paxillin with an N-terminal hexahistidine tag,

allowing for purification via Immobilized Metal Affinity Chromatography (IMAC).
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1. Transformation:

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding

the 6xHis-paxillin fusion protein.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

2. Expression:

Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow

overnight at 37°C with shaking.

The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to

an OD600 of 0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to incubate the culture for 4-6 hours at 37°C or overnight at 16-20°C for potentially

improved solubility.

3. Cell Lysis:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM

imidazole, pH 8.0) supplemented with protease inhibitors.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.

4. Purification:

Equilibrate a Ni-NTA agarose column with lysis buffer.
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Load the cleared lysate onto the column.

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH

8.0) to remove non-specifically bound proteins.

Elute the 6xHis-paxillin protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250

mM imidazole, pH 8.0).

Analyze the eluted fractions by SDS-PAGE to confirm purity.

Protocol 2: Expression and Purification of GST-Tagged
Paxillin
This protocol describes the expression and purification of paxillin as a fusion protein with

Glutathione S-Transferase (GST), which can be purified using glutathione-based affinity

chromatography.

1. Transformation and Expression:

Follow the transformation and expression steps as outlined in Protocol 1, using the

appropriate plasmid and antibiotics for the GST-paxillin construct.

2. Cell Lysis:

Harvest and resuspend the cells in an ice-cold PBS-based lysis buffer supplemented with

protease inhibitors.

Lyse the cells by sonication on ice.

Add Triton X-100 to a final concentration of 1% and incubate for 30 minutes on ice to aid in

solubilization.

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C.

3. Purification:

Equilibrate a glutathione-agarose column with PBS.
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Load the cleared lysate onto the column.

Wash the column extensively with PBS to remove unbound proteins.

Elute the GST-paxillin protein with elution buffer (50 mM Tris-HCl, 10 mM reduced

glutathione, pH 8.0).

Analyze the purity of the eluted fractions using SDS-PAGE.

Protocol 3: Expression and Purification of MBP-Tagged
Paxillin
Maltose-Binding Protein (MBP) is a larger tag known to enhance the solubility of its fusion

partners. This protocol is based on a recently published method for full-length paxillin.[3]

1. Transformation and Expression:

Transform BL21(DE3) E. coli cells with the plasmid encoding 6xHis-MBP-paxillin.

Grow a single colony in LB media with ampicillin to an OD600 of 0.6–0.8 at 37°C.[3]

Induce expression with 1 mM IPTG and incubate overnight at 16°C.[3]

2. Cell Lysis:

Pellet the cells and resuspend in binding buffer (20 mM Tris pH 7.5, 500 mM NaCl).[3]

Lyse the cells using a homogenizer.[3]

Clarify the lysate by centrifugation.

3. Purification:

The dual 6xHis and MBP tags allow for a two-step affinity purification.

Step 1 (IMAC): First, pass the cleared lysate over a Ni-NTA affinity column as described in

Protocol 1.
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Step 2 (Size-Exclusion Chromatography): For higher purity, the eluted fractions from the

IMAC step can be further purified using a size-exclusion chromatography column (e.g.,

Sephadex 200) in a buffer such as 20 mM Hepes, 100 mM NaCl, pH 8.0.

Verify the collected fractions with SDS-PAGE. Pool, concentrate, and flash-freeze the

purified protein in liquid nitrogen.
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Paxillin Expression and Purification Workflow
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Caption: Workflow for recombinant paxillin expression and purification in E. coli.
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Paxillin in Focal Adhesion Signaling
Paxillin acts as a critical scaffolding protein at focal adhesions, integrating signals from the

extracellular matrix via integrins to regulate cytoskeletal dynamics and cell behavior.
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Caption: Simplified signaling pathway showing paxillin's role at focal adhesions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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